![molecular formula C28H28N4O2S B2460703 2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[4-(piperidin-1-yl)phenyl]acetamide CAS No. 302552-79-0](/img/structure/B2460703.png)
2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[4-(piperidin-1-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[4-(piperidin-1-yl)phenyl]acetamide is a complex organic compound with diverse applications in scientific research, particularly in medicinal chemistry. Known for its intricate structure featuring a thiazolidine ring and an acetamide group, it holds significant potential in various chemical and biological investigations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[4-(piperidin-1-yl)phenyl]acetamide typically involves multi-step reactions. One common method includes:
Thiazolidine Formation: : The reaction of thioamide with a carbonyl compound in the presence of a base.
Imine Formation: : Condensation of the intermediate with an aniline derivative under acidic conditions.
Final Coupling: : The imine is then reacted with an acyl chloride in the presence of a base like pyridine to form the final acetamide product.
Industrial Production Methods
Industrial production scales up these methods with optimized conditions to ensure high yield and purity. The reactions are conducted in large reactors with precise temperature and pressure controls to enhance efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation reactions, particularly at the thiazolidine ring and phenyl groups.
Reduction: : Reduction of the imine group back to an amine can occur under hydrogenation conditions.
Substitution: : Various nucleophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions Used
Oxidizing Agents: : Peroxides, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, hydrogen gas with palladium on carbon.
Substitution Reagents: : Halides, alkylating agents under basic conditions.
Major Products Formed from These Reactions
Oxidation Products: : Oxidized derivatives of the thiazolidine ring.
Reduction Products: : Reduced amine derivatives.
Substitution Products: : Functionalized aromatic compounds with diverse substituents.
Wissenschaftliche Forschungsanwendungen
2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[4-(piperidin-1-yl)phenyl]acetamide has a wide array of applications:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential enzyme inhibition properties.
Medicine: : Explored for possible therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: : Utilized in the development of novel materials with specific chemical properties.
Wirkmechanismus
The mechanism by which 2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[4-(piperidin-1-yl)phenyl]acetamide exerts its effects involves:
Molecular Targets: : Binding to specific enzymes or receptors in biological systems.
Pathways Involved: : Modulation of metabolic pathways, particularly those involving protein synthesis and cell signaling.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structures, such as thiazolidinones and acetamides, this compound is unique due to its specific substitution pattern and combination of functional groups. Similar compounds include:
Thiazolidine derivatives: : Known for their diverse biological activities.
Acetamide derivatives: : Widely studied for various pharmacological properties.
This intricate structure of 2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[4-(piperidin-1-yl)phenyl]acetamide makes it a valuable compound for in-depth research and development in multiple scientific domains.
Eigenschaften
IUPAC Name |
2-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)-N-(4-piperidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2S/c33-26(29-22-14-16-23(17-15-22)31-18-8-3-9-19-31)20-25-27(34)32(24-12-6-2-7-13-24)28(35-25)30-21-10-4-1-5-11-21/h1-2,4-7,10-17,25H,3,8-9,18-20H2,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIRYSYAJGWXEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate)](/img/structure/B2460620.png)

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylbenzenesulfonamide](/img/structure/B2460623.png)

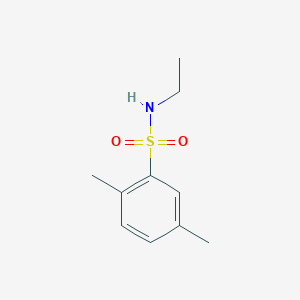
![7-Fluoro-3-({1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2460629.png)
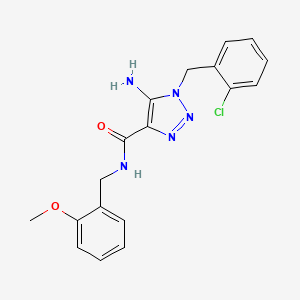
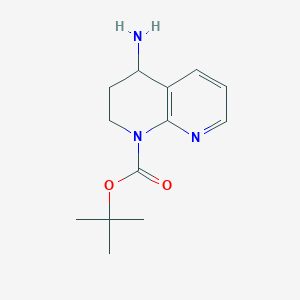
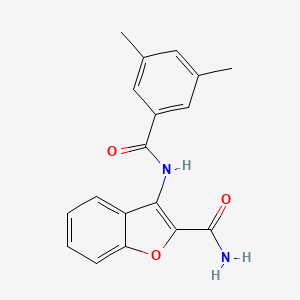
![N-[(E)-(2-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine](/img/structure/B2460636.png)
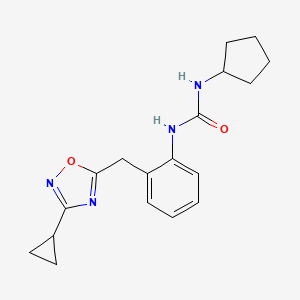

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B2460642.png)
![3-[1-(4-chlorophenyl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2460643.png)
